molecular formula C11H12N2OS B3032841 Benzamide, N-[(cyclopropylamino)thioxomethyl]- CAS No. 56541-16-3

Benzamide, N-[(cyclopropylamino)thioxomethyl]-

Cat. No.: B3032841
CAS No.: 56541-16-3
M. Wt: 220.29 g/mol
InChI Key: RVJMZQUNVVIKPI-UHFFFAOYSA-N
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Description

Benzamide, N-[(cyclopropylamino)thioxomethyl]- is a nitrogen-containing heterocyclic compound with a molecular formula of C7H10N2S. It is an important organic compound used in many scientific research applications. It has a wide range of uses in the pharmaceutical, food, and agricultural industries. The compound is produced by the reaction of cyclopropylamine and thioxomethylbenzamide. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds.

Mechanism of Action

Target of Action

Benzamides are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Benzamides are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function

Biochemical Pathways

Benzamides can influence various biochemical pathways depending on their specific targets

Pharmacokinetics

The bioavailability of benzamides can be influenced by factors such as solubility and stability . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

The effects can vary depending on the specific targets and pathways affected by the compound

Action Environment

The action, efficacy, and stability of Benzamide, N-[(cyclopropylamino)thioxomethyl]- can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules . More research is needed to understand how these environmental factors influence the action of this compound.

Properties

IUPAC Name

N-(cyclopropylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-10(8-4-2-1-3-5-8)13-11(15)12-9-6-7-9/h1-5,9H,6-7H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJMZQUNVVIKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394377
Record name Benzamide, N-[(cyclopropylamino)thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56541-16-3
Record name Benzamide, N-[(cyclopropylamino)thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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